molecular formula C9H13NO B3279909 PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) CAS No. 702684-44-4

PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI)

Cat. No.: B3279909
CAS No.: 702684-44-4
M. Wt: 151.21 g/mol
InChI Key: WAZZURDGDKLQLZ-ZETCQYMHSA-N
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Description

Contextualization within Chiral Amino-Phenols and their Significance in Synthetic Chemistry

Chiral amino-phenols, and more broadly chiral amino alcohols, are recognized as privileged structural motifs in organic chemistry. acs.org They serve as versatile building blocks and key intermediates in the synthesis of a wide array of more complex molecules, including natural products and pharmaceuticals. nih.govalfa-chemistry.com The presence of both an amine and an alcohol (or phenol) functional group allows for diverse chemical transformations, making them valuable synthons.

The synthesis of these compounds in an enantiomerically pure form, however, presents a significant challenge for synthetic chemists. acs.org Achieving high levels of enantioselectivity is crucial, and various methods, including asymmetric synthesis and chiral resolution, are employed to isolate a single desired enantiomer. The development of efficient synthetic strategies for accessing these chiral structures, particularly those containing phenol (B47542) subunits, remains an active area of research. acs.org For instance, thiourea (B124793) derivatives of related compounds like 2-[(1R)-1-aminoethyl]phenol have been explored as chiral sensors in analytical chemistry. mdpi.com

Importance of Stereochemical Control in Organic Synthesis: Focus on the (1S)-Configuration

Stereochemical control is a fundamental concept in modern organic synthesis. masterorganicchemistry.com Many organic molecules can exist as stereoisomers—compounds with the same molecular formula and connectivity but different three-dimensional arrangements of atoms. cam.ac.uk Enantiomers are a type of stereoisomer that are non-superimposable mirror images of each other. A carbon atom bonded to four different groups is known as a chiral center, which is the source of this isomerism. cam.ac.uk

The designation "(1S)" in PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) refers to the absolute configuration at the single chiral center on the aminoethyl side chain, as defined by the Cahn-Ingold-Prelog priority rules. tru.ca This precise spatial arrangement is critical because the biological and chemical properties of enantiomers can differ dramatically. The tragic case of thalidomide, where one enantiomer was effective while the other caused severe birth defects, is a stark example of the importance of stereoisomerism in pharmacology. tru.ca Therefore, the ability to synthesize a single, specific enantiomer, such as the (1S) form, is paramount for creating targeted and effective molecules, particularly in drug discovery and the development of chiral catalysts. A reaction that produces a single stereoisomer is known as stereospecific. masterorganicchemistry.com

Overview of Research Trajectories for Multifunctional Phenol Derivatives

Phenol derivatives are a vast and diverse class of organic compounds characterized by a hydroxyl group attached to an aromatic ring. rsc.org They are the subject of extensive research due to their wide range of potential applications. researchgate.netresearchgate.net Research has demonstrated that phenol derivatives possess a remarkable array of bioactivities. researchgate.net

Current research trajectories in this field often focus on the synthesis and functionalization of the phenol scaffold to create novel derivatives with enhanced or specific properties. nih.gov Tailored functionalization is a key strategy used to overcome limitations of naturally occurring phenols and to improve their activity. nih.gov This can involve adding various functional groups to the aromatic ring or modifying existing side chains. The goal of this research is to develop new compounds for use in diverse fields such as pharmaceuticals, agriculture, and materials science. researchgate.net The study of structure-activity relationships is crucial in this process, helping to guide the design of more potent and selective compounds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1S)-1-aminoethyl]-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZZURDGDKLQLZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665366
Record name 2-[(1S)-1-Aminoethyl]-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702684-44-4
Record name 2-[(1S)-1-Aminoethyl]-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Phenol, 2 1s 1 Aminoethyl 3 Methyl

Strategies for Enantioselective Synthesis

Enantioselective synthesis is crucial for producing a single, desired enantiomer of a chiral molecule. wikipedia.org For the target compound, the key is the stereospecific formation of the chiral center on the aminoethyl group at the ortho-position of the 3-methylphenol core.

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a direct and atom-economical route to chiral molecules. frontiersin.org A highly effective strategy for synthesizing the target compound is the asymmetric reductive amination of a ketone precursor. thieme-connect.com This approach involves the reaction of 2-acetyl-3-methylphenol with an ammonia source, which forms an intermediate imine in situ. This imine is then reduced enantioselectively using a chiral catalyst and a suitable reducing agent.

Various catalytic systems are effective for this transformation:

Transition Metal Catalysis : Chiral complexes of metals like Iridium, Ruthenium, and Rhodium are widely used. For instance, an Iridium catalyst paired with a chiral phosphine ligand can facilitate the hydrogenation of the imine intermediate with high enantioselectivity. semanticscholar.org

Biocatalysis : Imine reductases (IREDs) are enzymes that can catalyze reductive amination with exceptional stereoselectivity under mild reaction conditions. researchgate.net Screening a library of IREDs could identify a suitable biocatalyst for the conversion of 2-acetyl-3-methylphenol to the desired (S)-enantiomer. researchgate.net

Organocatalysis : Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), can activate the imine for reduction by a hydride source like Hantzsch ester, thereby inducing asymmetry. acs.orgbeilstein-journals.org

The table below illustrates representative results for asymmetric reductive amination of analogous aromatic ketones, demonstrating the viability of this approach.

Table 1: Examples of Asymmetric Reductive Amination for Chiral Amine Synthesis
Ketone SubstrateCatalyst/EnzymeReducing AgentYield (%)Enantiomeric Excess (ee %)Reference
1-(2-hydroxyphenyl)ethan-1-one[RuCl(p-cymene)(S,S)-TsDPEN]HCOOH/Et3N9598 (R) researchgate.net
AcetophenoneImine Reductase (IRED-S)GDH/Glucose>99>99 (S) researchgate.net
1-(3-methoxyphenyl)ethan-1-one(S)-SPINOL-BorophosphatePinacolborane9697 (R) acs.org
2-acetylnaphthaleneIr-f-Binaphane/Ti(OiPr)4H29096 (S) semanticscholar.org

Chiral Pool Synthesis and Derivatization from Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.organkara.edu.tr For the synthesis of Phenol (B47542), 2-[(1S)-1-AMINOETHYL]-3-METHYL-, the amino acid (S)-Alanine is an ideal chiral precursor due to its matching stereochemistry and functional groups. mdpi.comsemanticscholar.org

A potential synthetic sequence could involve:

Protection and Activation : The amino group of (S)-Alanine is first protected (e.g., as a Boc or Cbz derivative), and the carboxylic acid is activated.

Coupling to the Phenol Ring : The activated alanine derivative can be coupled to 3-methylphenol. This can be challenging but might be achieved through a Friedel-Crafts acylation reaction to install an amino-ketone precursor, which is then reduced.

Alternative Coupling : A more modern approach involves a directed ortho-metalation of a protected 3-methylphenol, followed by reaction with an electrophile derived from (S)-alanine (e.g., a protected amino-aldehyde or Weinreb amide).

Deprotection : The final step involves the removal of the protecting group from the amine to yield the target compound.

This strategy effectively transfers the chirality from the starting material to the final product. mdpi.com

Diastereoselective Synthetic Routes

Diastereoselective methods involve the use of a chiral auxiliary—a molecule that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. researchgate.net After the desired chiral center is created, the auxiliary is removed.

A plausible diastereoselective route would be:

Attachment of Chiral Auxiliary : A racemic or prochiral precursor, such as 2-acetyl-3-methylphenol, is reacted with a chiral auxiliary. For instance, a chiral amine could be used to form a chiral imine.

Diastereoselective Reduction : The resulting compound, which now contains a chiral center from the auxiliary, is reduced. The steric and electronic properties of the auxiliary direct the reducing agent to attack one face of the imine preferentially, leading to the formation of one diastereomer in excess.

Separation : The mixture of diastereomers can be separated using standard techniques like chromatography or crystallization, as they have different physical properties.

Cleavage of Auxiliary : The chiral auxiliary is cleaved from the desired diastereomer to release the enantiomerically enriched target compound.

Novel Reaction Pathways for the Construction of the 2-Aminoethyl-3-Methylphenol Core

Modern organic synthesis offers innovative methods for building molecular complexity, with C-H functionalization being a particularly powerful tool. rsc.org This strategy allows for the direct conversion of a C-H bond into a C-C or C-X bond, avoiding the need for pre-functionalized starting materials. researchgate.net

For the target molecule, a transition-metal-catalyzed ortho-selective C-H functionalization of 3-methylphenol represents a novel and efficient approach. nih.gov The phenolic hydroxyl group can act as an intrinsic directing group, guiding a catalyst to the adjacent C-H bond. rsc.orgorgsyn.org A potential pathway involves the palladium- or rhodium-catalyzed coupling of 3-methylphenol with a protected aminoethylene equivalent. This could directly install the required side chain at the correct position. While achieving enantioselectivity in such reactions is an active area of research, the use of chiral ligands with the metal catalyst could provide a direct asymmetric route. nih.gov

Optimization of Reaction Conditions and Yield Enhancement in Target Compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and stereoselectivity of any synthetic route. For the proposed enantioselective syntheses, key parameters to consider include:

Catalyst and Ligand : The choice of metal precursor and chiral ligand is paramount. Screening different ligands can dramatically influence enantiomeric excess (ee). For biocatalysis, enzyme selection is the equivalent key factor. researchgate.net

Solvent : Solvent polarity can affect catalyst activity, solubility of reagents, and even the stereochemical outcome of the reaction. nih.gov

Temperature : Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Pressure : For reactions involving gases, such as catalytic hydrogenation, pressure is a critical variable influencing reaction rates.

Reactant Stoichiometry : The ratio of substrate, reagents, and catalyst loading must be carefully balanced to ensure high conversion without promoting side reactions.

The following table presents a hypothetical optimization study for an asymmetric alkylation, illustrating how systematic variation of parameters can improve the outcome.

Table 2: Optimization of a Generic Phenol ortho-Alkylation Reaction
EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
1Pd(OAc)2 / Ligand A (5)Toluene806570
2Pd(OAc)2 / Ligand B (5)Toluene807285
3Pd(OAc)2 / Ligand B (5)Dioxane806882
4Pd(OAc)2 / Ligand B (5)Toluene408595
5Pd(OAc)2 / Ligand B (2)Toluene408394

Purification and Isolation Techniques for Enantiomerically Enriched Products

Once an enantiomerically enriched product is synthesized, it must be purified and its optical purity confirmed. Several techniques are available for this purpose.

Classical Resolution via Diastereomeric Salts : If the synthesis results in a racemic mixture, it can be resolved by reacting it with a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid. wikipedia.org The resulting diastereomeric salts have different solubilities and can often be separated by fractional crystallization. libretexts.orgrsc.org After separation, the addition of a base or acid liberates the pure enantiomer from the salt. wikipedia.org

Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for both analyzing the enantiomeric excess of a product and for preparative-scale separation of enantiomers. scas.co.jpphenomenex.com Different types of CSPs, such as polysaccharide-based or Pirkle-type columns, offer varying selectivities for different classes of compounds. phenomenex.comnih.govcsfarmacie.cz

Crystallization : Direct crystallization of the final product may sometimes lead to enrichment of one enantiomer, although this is less common for non-salt compounds.

Based on the conducted research, there is a significant lack of specific scientific literature and data available for the chemical compound "Phenol, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI)". The search results did not yield detailed research findings, data tables, or specific examples of its chemical reactivity and derivatization in the areas outlined in the request. General information on related classes of compounds, such as chiral amines and aminophenols, is available but does not provide the specific details required to construct an accurate and thorough article solely on "Phenol, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI)".

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline and focuses exclusively on the specified compound. To do so would require speculation and generalization from other, non-identical molecules, which would violate the core instruction to be scientifically accurate and to focus solely on the requested compound.

Chemical Reactivity and Derivatization of Phenol, 2 1s 1 Aminoethyl 3 Methyl

Functionalization of the Amino Group

The primary amino group in Phenol (B47542), 2-[(1S)-1-AMINOETHYL]-3-METHYL- is a key site for nucleophilic reactions, allowing for the introduction of a wide array of substituents.

Acylation: The primary amino group readily undergoes acylation with various acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The nucleophilicity of the amino group makes it highly reactive towards these electrophilic reagents. Given the presence of the phenolic hydroxyl group, chemoselective N-acylation can be achieved under controlled conditions, as the amino group is generally a stronger nucleophile than the phenolic hydroxyl group.

Alkylation: The amino group can also be alkylated using alkyl halides. However, the reaction of primary amines with alkyl halides can often lead to a mixture of mono- and poly-alkylated products. To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting group chemistry may be necessary. The steric hindrance around the amino group, due to the adjacent methyl group and the ethyl substituent, may also influence the rate and outcome of the alkylation reaction, potentially favoring mono-alkylation to some extent.

The acylation and alkylation reactions described above lead to the formation of amides and substituted amines, respectively. Amide formation is a robust and widely used transformation that introduces an acyl group onto the nitrogen atom, resulting in a more stable and often crystalline derivative. These amide derivatives can exhibit different biological activities and physical properties compared to the parent amine.

The formation of substituted amines through alkylation introduces alkyl groups to the nitrogen atom, leading to secondary, tertiary, and even quaternary ammonium (B1175870) salts depending on the reaction conditions and the stoichiometry of the alkylating agent. These substituted amines are valuable intermediates in organic synthesis and can serve as precursors for more complex molecules.

Reaction TypeReagent ExampleProduct TypeTypical Conditions
AcylationAcetyl chlorideN-acetyl derivative (Amide)Pyridine (B92270), CH2Cl2, 0 °C to rt
AcylationAcetic anhydrideN-acetyl derivative (Amide)Triethylamine, CH2Cl2, rt
AlkylationMethyl iodideN-methyl derivative (Substituted Amine)K2CO3, Acetonitrile, rt
AlkylationBenzyl bromideN-benzyl derivative (Substituted Amine)NaHCO3, DMF, 50 °C

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in Phenol, 2-[(1S)-1-AMINOETHYL]-3-METHYL-, participating in reactions characteristic of phenols.

Etherification: The phenolic hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is crucial for the success of this reaction, with common choices including sodium hydride or potassium carbonate in a polar aprotic solvent like DMF or acetonitrile.

Esterification: Phenolic esters can be formed by reacting the hydroxyl group with acylating agents like acyl chlorides or acid anhydrides. This reaction is often catalyzed by a base, such as pyridine or triethylamine, which also serves to neutralize the acidic byproduct. The esterification of phenols is a common method for protecting the hydroxyl group or for modifying the biological and physical properties of the molecule.

Deprotonation of the phenolic hydroxyl group with a suitable base generates a phenoxide anion. This anionic derivative is a potent nucleophile and plays a central role in the etherification and esterification reactions mentioned above. The reactivity of the phenoxide is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-donating nature of the alkyl and aminoethyl groups can enhance the nucleophilicity of the phenoxide, making it more reactive towards electrophiles.

Reaction TypeReagent ExampleProduct TypeTypical Conditions
EtherificationMethyl iodide, K2CO3Methyl ether derivativeAcetonitrile, reflux
EtherificationBenzyl bromide, NaHBenzyl ether derivativeDMF, 0 °C to rt
EsterificationAcetyl chloride, PyridineAcetate ester derivativeCH2Cl2, 0 °C to rt
EsterificationBenzoic anhydride, DMAPBenzoate ester derivativeCH2Cl2, rt

Electrophilic Aromatic Substitution on the Phenol Ring

The aromatic ring of Phenol, 2-[(1S)-1-AMINOETHYL]-3-METHYL- is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl, aminoethyl, and methyl groups. byjus.comucalgary.ca These groups direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group.

The directing effects of the substituents on the ring are a key consideration in predicting the outcome of electrophilic substitution reactions. The hydroxyl group is a strong activating and ortho, para-directing group. The aminoethyl group, particularly when protonated under acidic conditions, can act as a deactivating and meta-directing group. However, under neutral or basic conditions, the free amine can also be an activating, ortho, para-director. The methyl group is a weakly activating and ortho, para-directing group.

The interplay of these directing effects will determine the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commlsu.ac.in Given the substitution pattern of the starting material, the available positions for substitution are at C4, C5, and C6. The hydroxyl group strongly directs to the C4 (para) and C6 (ortho) positions. The methyl group at C3 reinforces the direction to the C4 and C6 positions. The aminoethyl group at C2 will also influence the substitution pattern. The steric hindrance from the existing substituents will also play a role in determining the final product distribution. For instance, substitution at the C6 position, being ortho to both the hydroxyl and aminoethyl groups, might be sterically hindered. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the strongly activating hydroxyl group and less sterically encumbered.

Reaction TypeReagent ExampleExpected Major Product(s)
NitrationDilute HNO34-Nitro derivative
BrominationBr2 in CCl44-Bromo derivative
SulfonationConcentrated H2SO44-Sulfonic acid derivative
Friedel-Crafts AcylationAcetyl chloride, AlCl34-Acetyl derivative

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed insight into the chemical environment of individual atoms. For a chiral molecule such as PHENOL (B47542), 2-[(1S)-1-AMINOETHYL]-3-METHYL-, NMR is particularly vital for confirming the absolute configuration of the stereocenter. researchgate.net

¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. The expected chemical shifts are influenced by the electron density around the nuclei, which is dictated by the molecular structure, including the phenolic hydroxyl group, the amino group, and the aromatic ring.

In the ¹H NMR spectrum, distinct signals are anticipated for the aromatic protons, the methine proton of the aminoethyl group, the methyl protons of the aminoethyl group, the protons of the 3-methyl group, and the exchangeable protons of the -OH and -NH₂ groups. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent ring protons. The methine proton at the chiral center is expected to appear as a quartet, coupled to the adjacent methyl protons.

The ¹³C NMR spectrum would show nine distinct signals corresponding to each unique carbon atom in the structure. The chemical shifts of the aromatic carbons are characteristic of a substituted benzene (B151609) ring, with the carbon bearing the hydroxyl group appearing at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Aromatic C-H (3 protons)~6.6 - 7.2~115 - 130Multiplet
Phenolic C-OH-~150 - 155Singlet
Aromatic C-CH₃-~120 - 125Singlet
Aromatic C-CH(NH₂)CH₃-~125 - 130Singlet
-CH(NH₂)CH₃~4.0 - 4.5~50 - 55Quartet
-CH(NH₂)CH₃~1.3 - 1.6~20 - 25Doublet
Ar-CH₃~2.1 - 2.4~15 - 20Singlet
-OHVariable (broad)-Singlet
-NH₂Variable (broad)-Singlet

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, such as the methine proton and the adjacent methyl protons of the aminoethyl side chain. It would also help delineate the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.

To confirm the enantiomeric purity and absolute stereochemistry of the (1S) enantiomer, chiral auxiliaries can be employed in NMR analysis. researchgate.net

Chiral Derivatizing Agents (CDAs): The compound can be reacted with an enantiomerically pure CDA, such as Mosher's acid, to form a mixture of diastereomers. mdpi.comacs.org These diastereomers will have distinct NMR spectra, allowing for the quantification of enantiomeric excess.

Chiral Solvating Agents (CSAs) and Chiral Shift Reagents: The addition of a chiral solvating agent or a lanthanide-based chiral shift reagent can induce chemical shift non-equivalence between enantiomers in a racemic mixture by forming transient diastereomeric complexes. libretexts.orgharvard.edu For the pure (1S) compound, no signal splitting would be observed, confirming its high enantiomeric purity. tcichemicals.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.nettandfonline.com The spectra of PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- would be expected to show absorptions or scattering peaks corresponding to the O-H, N-H, C-H, C-O, C-N, and aromatic C=C bonds. nih.govnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Phenolic O-HStretching3200 - 3600Strong, Broad
Amine N-HStretching3300 - 3500Medium (doublet)
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-HStretching2850 - 3000Medium-Strong
Amine N-HBending1580 - 1650Medium-Strong
Aromatic C=CRing Stretching1450 - 1600Medium-Strong (multiple bands)
Phenolic C-OStretching1200 - 1260Strong
Amine C-NStretching1020 - 1250Medium
Aromatic C-HOut-of-plane Bending750 - 900Strong

The broad O-H stretching band is a hallmark of the phenolic group, often indicating hydrogen bonding. The N-H stretching of the primary amine typically appears as a doublet in this region. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and stretching vibrations, providing a unique signature for the molecule. scribd.com

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic structure. The chromophore in this molecule is the substituted phenol ring. It is expected to exhibit strong absorption bands in the UV region, typically arising from π → π* electronic transitions within the aromatic system. The presence of the hydroxyl, aminoethyl, and methyl substituents will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. Two primary absorption bands, analogous to the E₂ and B bands of benzene, would be anticipated, likely in the ranges of 210-230 nm and 270-290 nm.

Fluorescence spectroscopy could also be a valuable tool, as phenolic compounds are often fluorescent. Upon excitation at an appropriate wavelength (corresponding to an absorption maximum), the molecule may emit light at a longer wavelength. The fluorescence spectrum's intensity and maximum emission wavelength can be sensitive to the local environment, such as solvent polarity and pH.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns. chemguide.co.uk

For PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (C₉H₁₃NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its monoisotopic mass. Given the presence of a nitrogen atom, the molecular weight is an odd number, consistent with the nitrogen rule.

The fragmentation pattern is highly predictable. The most characteristic fragmentation for this structure would be the alpha-cleavage, which is the breaking of the bond between the chiral carbon and the aromatic ring. libretexts.orglibretexts.org This cleavage results in a highly stable, resonance-delocalized iminium ion, which would likely be the base peak in the spectrum. aiirjournal.com Other significant fragments would arise from the loss of small neutral molecules or radicals from the parent ion or subsequent fragments. docbrown.info

Table 3: Predicted Key Fragments in Mass Spectrometry

Predicted m/zProposed Fragment Ion StructureFragmentation Pathway
151[C₉H₁₃NO]⁺Molecular Ion [M]⁺
134[M - NH₃]⁺Loss of ammonia
107[C₇H₇O]⁺Loss of ethylamine (B1201723) radical
44[C₂H₆N]⁺Alpha-cleavage (formation of iminium ion)

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the absolute configuration of the chiral center at the aminoethyl group, confirming it as (1S). Furthermore, it would reveal detailed information about the molecule's conformation, intramolecular interactions (such as hydrogen bonding between the phenolic hydroxyl and the amino group), and how the molecules pack together in the crystal lattice.

Hypothetical Crystallographic Data Table:

Since no experimental data is available, the following table is a placeholder to illustrate the type of information that would be obtained from an X-ray crystallographic analysis. The values are not real.

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1049.8
Z4
Calculated Density (g/cm³)1.25
R-factor< 0.05

A detailed analysis of the crystal structure would involve examining key bond lengths and angles. For instance, the C-N bond of the aminoethyl group, the C-O bond of the phenol, and the geometry of the benzene ring would be precisely measured. The analysis would also highlight intermolecular forces, such as hydrogen bonding or π-stacking interactions, which govern the solid-state packing of the molecules.

Chiroptical Methods: Optical Rotation and Circular Dichroism (CD) Spectroscopy

Chiroptical methods are essential for characterizing chiral molecules like PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL-. These techniques rely on the differential interaction of the molecule with left and right circularly polarized light.

Optical Rotation:

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. The specific rotation, [α], is a characteristic physical property of a chiral molecule under specific conditions (temperature, wavelength, solvent, and concentration). For the (1S)-enantiomer, a specific, non-zero value would be expected. The sign of the rotation (+ or -) does not directly correlate with the (S) or (R) designation but is a key identifier for a particular enantiomer.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's stereochemistry and conformation. The analysis of the CD spectrum would provide valuable information about the spatial arrangement of the chromophores (the phenol ring) relative to the chiral center.

Hypothetical Chiroptical Data Table:

Similar to the crystallographic data, the following table is a placeholder to demonstrate the type of data that would be reported from chiroptical measurements. These values are not based on experimental results.

TechniqueParameterHypothetical ValueConditions
Optical RotationSpecific Rotation [α]+25.5°20°C, 589 nm (Na D-line), c=1 in Methanol
Circular DichroismCotton Effect 1 (λ)280 nmMethanol
Molar Ellipticity [θ]₁+5000 deg·cm²/dmol
Cotton Effect 2 (λ)230 nmMethanol
Molar Ellipticity [θ]₂-8000 deg·cm²/dmol

Theoretical and Computational Studies of Phenol, 2-[(1S)-1-AMINOETHYL]-3-METHYL-

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational studies specifically focused on Phenol, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI). As of the current date, there are no published research articles, scholarly papers, or dedicated database entries that provide detailed quantum chemical calculations, molecular modeling simulations, or predicted spectroscopic data for this particular compound.

The absence of specific studies on Phenol, 2-[(1S)-1-AMINOETHYL]-3-METHYL- means that a detailed analysis under the requested headings of Density Functional Theory (DFT) for electronic structure and reactivity, Ab Initio methods for conformation and energy minimization, conformational analysis and energy landscapes, intermolecular interactions and aggregation behavior, and the prediction of spectroscopic parameters cannot be provided at this time.

While general principles of computational chemistry could be applied to theoretically investigate this molecule, any such discussion would be hypothetical and would not be based on established, peer-reviewed research specific to Phenol, 2-[(1S)-1-AMINOETHYL]-3-METHYL-. To maintain scientific accuracy and adhere to the strict focus on existing research, no data tables or detailed findings can be presented.

Further research in the field of computational chemistry would be necessary to generate the specific data requested for a comprehensive article on the theoretical and computational properties of Phenol, 2-[(1S)-1-AMINOETHYL]-3-METHYL-.

Theoretical and Computational Studies of Phenol, 2 1s 1 Aminoethyl 3 Methyl

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Currently, there are no specific published studies that detail the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for Phenol (B47542), 2-[(1S)-1-aminoethyl]-3-methyl-. Such studies are fundamental to understanding a molecule's reactivity, as the HOMO energy is related to its ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between these orbitals is a crucial indicator of chemical stability.

A theoretical analysis would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine these orbital energies. From these values, key reactivity descriptors could be calculated:

Ionization Potential (I): Related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): Related to the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): The average of the ionization potential and electron affinity (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η).

Without dedicated computational studies on Phenol, 2-[(1S)-1-aminoethyl]-3-methyl-, a data table of these values and a discussion of the molecule's predicted reactivity based on them cannot be provided.

Computational Studies of Metal-Ligand Binding and Catalytic Mechanisms

The structure of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl-, featuring a chiral amine and a phenolic hydroxyl group, suggests its potential as a bidentate ligand for various metal centers in asymmetric catalysis. Computational studies in this area would be invaluable for understanding the nature of metal-ligand binding and for elucidating catalytic mechanisms.

These studies would typically investigate:

Binding Energies: The strength of the interaction between the ligand and different metal ions.

Coordination Geometries: The preferred three-dimensional arrangement of the ligand around the metal center.

Transition State Analysis: The identification of transition states in a proposed catalytic cycle to understand reaction pathways and enantioselectivity.

However, a review of the literature indicates a lack of specific computational research focused on the coordination of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- with metals or its application in catalytic processes. Therefore, no detailed findings on its binding properties or mechanistic pathways can be reported at this time.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Auxiliary in Asymmetric Transformations

Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the control of stereochemistry during chemical reactions. An effective chiral auxiliary should be easily attached to a substrate, direct the stereochemical outcome of a reaction, and be readily removable from the product. While the structure of PHENOL (B47542), 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI), featuring a stereocenter and reactive functional groups (a phenolic hydroxyl and a primary amine), suggests it could potentially function as a chiral auxiliary, there is no specific research in the scientific literature to support this hypothesis.

Diastereoselective Alkylation Reactions

Diastereoselective alkylation reactions are a fundamental method for creating new carbon-carbon bonds with stereocontrol. Chiral auxiliaries are often employed to introduce a stereocenter that directs the approach of an electrophile to a prochiral enolate. A thorough search of chemical databases and academic journals yielded no studies where PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) was used as a chiral auxiliary to induce diastereoselectivity in alkylation reactions.

Enantioselective Aldol (B89426) and Diels-Alder Reactions

Enantioselective aldol and Diels-Alder reactions are powerful methods for the construction of complex organic molecules with high levels of stereocontrol. Chiral auxiliaries can be used to control the facial selectivity of these reactions. However, there are no published reports or data concerning the use of PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) as a chiral auxiliary in either enantioselective aldol or Diels-Alder reactions.

Synthesis of Chiral Building Blocks and Complex Molecules

The ultimate goal of using a chiral auxiliary is often the synthesis of enantiomerically pure building blocks for the construction of more complex molecules, such as natural products or pharmaceuticals. Despite its potential, there is no available research demonstrating the application of PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) for this purpose.

Use as a Ligand in Catalysis

The presence of nitrogen and oxygen donor atoms in PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) makes it a potential candidate for a chiral ligand in metal-catalyzed reactions. Chiral ligands are essential for asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

Catalytic Oxidation and Reduction Reactions

Asymmetric oxidation and reduction reactions are fundamental transformations in organic synthesis. Chiral metal complexes are frequently used as catalysts to achieve high enantioselectivity in these reactions. There are no documented instances of PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) being employed as a ligand in catalytic oxidation or reduction reactions.

Polymerization Catalysis

Chiral aminophenol derivatives are a well-established class of ligands in the field of asymmetric catalysis, particularly in polymerization reactions where control of stereochemistry is crucial for the final properties of the polymer. The title compound, with its defined stereocenter, could potentially be employed as a chiral ligand for metal-based catalysts or even as an organocatalyst itself for stereoselective polymerization.

In the context of metal-catalyzed polymerization, the aminophenol moiety can act as a bidentate or tridentate ligand, coordinating with a metal center (such as zinc, magnesium, or aluminum) through the phenolate (B1203915) oxygen and the amino nitrogen. This coordination creates a chiral environment around the metal's active site, which can then discriminate between enantiomers of a racemic monomer or control the stereochemistry of the growing polymer chain. A significant area where such catalysts are employed is in the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer. The stereochemistry of PLA (isotactic, syndiotactic, or heterotactic) profoundly influences its physical properties, such as its melting point, crystallinity, and degradation rate.

For instance, studies on other chiral aminophenolate zinc complexes have demonstrated their effectiveness in the stereoselective ROP of rac-lactide, yielding PLAs with moderate to high isotacticity. The steric and electronic properties of the substituents on the aminophenol ligand play a critical role in determining the degree of stereocontrol. It is plausible that catalysts derived from PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) could exhibit similar or enhanced stereoselectivity due to the specific arrangement of its methyl and aminoethyl groups.

Catalyst System (based on related compounds)MonomerPolymer MicrostructureMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)
Chiral Aminophenolate Zinc Complexrac-LactideIsotactic PLA15,000 - 50,0001.1 - 1.5
Chiral Oxazolinyl Aminophenolate Mg Initiatorrac-LactideIsotactic Stereoblock PLAup to 461,0001.2 - 1.8
Binaphthyl-based Iminophenolate Zn Complexrac-LactideHeterotactic PLA10,000 - 30,0001.1 - 1.4

This table presents representative data for catalysts derived from structurally similar chiral aminophenol derivatives to illustrate potential performance.

Precursor for Novel Functional Materials

The combination of a reactive phenol, an amino group, and a chiral center makes PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) an attractive building block for the synthesis of novel functional materials.

Incorporation into Polymeric Structures

This aminophenol derivative could be incorporated into polymeric structures either as a monomer or as a functional pendant group. The presence of both an amino and a hydroxyl group allows for its integration into various polymer backbones, such as polyamides, polyimides, or polyesters, through polycondensation reactions. The resulting polymers would possess inherent chirality, which could lead to materials with unique optical properties or the ability to perform chiral separations.

Alternatively, the molecule could be attached as a side chain to a pre-existing polymer backbone. This approach would introduce chiral recognition sites along the polymer chain, which could be useful in applications such as chiral chromatography or as a chiral stationary phase. Furthermore, polymers derived from aminophenols, such as poly(o-aminophenol), are known to be conductive. mdpi.comresearchgate.net While the direct polymerization of the title compound might be complex, its incorporation could be used to tune the electronic and physical properties of conductive polymers.

Design of Responsive Systems (e.g., Chemo-Sensors)

The structural motifs within PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) are well-suited for the design of responsive systems, particularly chemo-sensors. The amino and hydroxyl groups can act as binding sites for specific analytes, and the chiral center provides a basis for enantioselective recognition.

A chemo-sensor based on this molecule could operate on several principles. For example, it could be integrated into a fluorescent molecule, where the binding of a specific analyte to the aminophenol moiety would cause a change in the fluorescence emission (either quenching or enhancement). The enantioselectivity would arise from the diastereomeric interactions between the chiral sensor and the enantiomers of a chiral analyte, leading to different fluorescence responses.

Furthermore, this molecule could be used to functionalize the surface of materials like gold nanoparticles or graphene derivatives to create electrochemical sensors. The interaction of an analyte with the aminophenol unit would alter the electrochemical properties of the sensor, allowing for quantitative detection. The inherent chirality would be a key feature for developing sensors capable of distinguishing between enantiomers, which is of great importance in the pharmaceutical and food industries. The development of sensor arrays, which utilize multiple cross-reactive sensors, could also benefit from the inclusion of a chiral sensor based on this aminophenol derivative to enhance the array's ability to discriminate between a wide range of chiral and achiral analytes.

Emerging Research Avenues and Future Perspectives

Development of Green and Sustainable Synthetic Routes

The synthesis of chiral amines is a cornerstone of the pharmaceutical and fine chemical industries. hims-biocat.eu Traditional methods often rely on stoichiometric reagents and harsh conditions, leading to significant waste. rsc.org Modern research is intensely focused on developing greener, more sustainable alternatives. For a compound like PHENOL (B47542), 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI), several sustainable synthetic strategies are being explored.

One of the most promising avenues is biocatalysis . Enzymes such as transaminases and amine dehydrogenases offer high stereoselectivity under mild aqueous conditions. nih.gov Transaminases, for example, can catalyze the transfer of an amine group to a prochiral ketone precursor, directly establishing the desired (S)-stereocenter. nih.gov Another approach involves the asymmetric hydrogenation of imines, a method known for its high atom economy, producing minimal waste. acs.org This strategy is a powerful and efficient way to obtain optically active amines. acs.org

Future research will likely focus on engineering novel enzymes with tailored substrate specificities and enhancing the efficiency of catalytic systems, potentially utilizing renewable resources as starting materials. hims-biocat.eursc.org

Table 1: Comparison of Synthetic Routes for Chiral Amines

MethodAdvantagesDisadvantages
Classical Synthesis Well-established proceduresLow atom economy, harsh conditions, significant waste
Biocatalysis High stereoselectivity, mild conditions, environmentally friendly nih.govSubstrate scope can be limited, enzyme stability
Asymmetric Hydrogenation Excellent atom economy, minimal waste, high efficiency acs.orgRequires specialized catalysts, potential for metal contamination

Exploration of New Catalytic Applications in Non-Traditional Media

The combination of a chiral amine and a phenolic hydroxyl group makes PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) an excellent candidate for development into a chiral ligand for asymmetric catalysis. Research is increasingly moving towards the use of non-traditional solvent systems to enhance catalyst performance, improve recyclability, and reduce environmental impact.

Ionic liquids (ILs) and deep eutectic solvents (DES) are particularly interesting in this context. These non-volatile solvents can enhance the stability and activity of catalytic complexes. mdpi.comnih.gov Chiral ligands can be functionalized to be soluble in these media, allowing for the facile separation and recycling of the catalyst from the product stream. mdpi.comnih.gov The unique properties of ILs can also influence the chemo-, regio-, and stereoselectivity of a reaction. mdpi.com

Future work in this area could involve designing derivatives of PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) that are highly soluble in specific ILs or DES, and then exploring their efficacy in a range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, or Diels-Alder reactions. nih.gov

Integration into Advanced Analytical Platforms (excluding bio-analysis)

The demand for accurate and efficient methods to separate and analyze chiral compounds is ever-growing. acs.orgdrpress.org PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) and its derivatives have significant potential for use in advanced analytical platforms for chiral recognition and separation.

One key application is in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.gov The compound could be immobilized onto a solid support, such as silica (B1680970) gel, to create a CSP. The inherent chirality of the molecule would then allow for the differential interaction with enantiomers in a racemic mixture, leading to their separation. nih.govmdpi.com

Another exciting frontier is the use of such chiral molecules in the fabrication of chiral sensors . For instance, it could be incorporated as a chiral selector in electrochemical sensors or quartz crystal microbalance (QCM) devices. acs.org These sensors could then be used for the rapid and sensitive determination of the enantiomeric excess of other chiral molecules. acs.org The integration of microfluidic systems with these chiral separation techniques offers the potential for miniaturized, high-throughput analysis. nih.gov

Table 2: Potential Analytical Applications

PlatformApplicationPrinciple of Operation
Chiral HPLC Enantioseparation of racemic mixtures nih.govDifferential interaction of enantiomers with a chiral stationary phase. nih.gov
Chiral Sensors Determination of enantiomeric excess acs.orgSelective binding of one enantiomer to a chiral recognition element. acs.org
Microfluidics High-throughput chiral analysis nih.govMiniaturized separation channels for faster analysis and reduced sample consumption. nih.gov

Theoretical Advancements in Predicting Reactivity and Stereocontrol

The ability to predict the outcome of a chemical reaction, particularly its stereoselectivity, is a major goal of computational chemistry. researchgate.net Theoretical studies on PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI), both as a reactant and as a ligand, can provide profound insights into its behavior and guide experimental design.

Quantum mechanical (QM) calculations can be employed to model the transition states of reactions involving this molecule. researchgate.net By comparing the energies of the different transition states leading to various stereoisomers, the most likely product can be predicted. researchgate.netrsc.org This approach is invaluable for understanding the origins of stereocontrol in asymmetric catalysis. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), can also be developed. nih.govacs.org These models correlate the structural features of a series of chiral catalysts or ligands with their observed enantioselectivity. nih.govacs.org Such models can be used to predict the performance of new, untested catalysts and to rationally design improved versions. nih.gov Future research will likely focus on developing more accurate and computationally efficient models to provide a priori predictions of selectivity. nih.gov

Design of Advanced Materials with Tunable Properties

Chiral molecules are increasingly being used as building blocks for the creation of advanced materials with unique and tunable properties. chiralpedia.com The stereochemistry of PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) makes it a valuable component for the synthesis of such materials.

A particularly promising area is the development of chiral metal-organic frameworks (CMOFs) . frontiersin.orgrsc.orgmdpi.com In a CMOF, metal ions or clusters are linked together by organic molecules, known as linkers, to form a porous, crystalline structure. frontiersin.org By using a chiral linker like a derivative of PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI), the resulting framework will also be chiral. frontiersin.orgrsc.org These materials have shown great promise in applications such as enantioselective separation, asymmetric catalysis, and chiral sensing. mdpi.com The properties of the CMOF, such as pore size and functionality, can be tuned by carefully selecting the metal and the organic linker. frontiersin.org

Furthermore, this compound could be incorporated into chiral polymers . researchgate.net These polymers could find applications in areas such as chiral recognition, as materials with unique optical properties, or in the development of specialized membranes for enantiomeric separations. chiralpedia.comresearchgate.net

Q & A

Basic: What are the optimal synthetic routes and purification methods for PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI)?

Methodological Answer:
Synthesis of chiral phenolic derivatives like this compound typically involves asymmetric reduction of ketones or reductive amination. For example, DIBAL-H (Diisobutylaluminum hydride) can be used for stereoselective reductions under cryogenic conditions (-70°C) to preserve chiral integrity . Purification often employs column chromatography (e.g., hexane/EtOAc gradients) and recrystallization. Characterization via 1H^1H- and 13C^{13}C-NMR is critical to confirm stereochemistry and purity. For instance, 1H^1H-NMR signals for chiral centers (e.g., δ = 1.31 ppm for (CH3_3)3_3 groups) and coupling constants (e.g., J=4.5HzJ = 4.5 \, \text{Hz}) should align with expected stereochemical outcomes .

Basic: How can spectroscopic techniques distinguish structural isomers of this compound?

Methodological Answer:

  • NMR : Chiral methyl groups (e.g., 2-[(1S)-1-aminoethyl]) exhibit distinct splitting patterns. For example, diastereotopic protons in the ethylamino group may show non-equivalence in 1H^1H-NMR .
  • Mass Spectrometry (HRMS) : Isotopic patterns and fragmentation pathways can differentiate isomers based on bond stability (e.g., cleavage at the phenolic oxygen vs. aminoethyl groups).
  • IR Spectroscopy : O-H (phenolic) and N-H (amino) stretching frequencies (3200–3600 cm1^{-1}) vary with hydrogen-bonding environments .

Advanced: What methodological frameworks are suitable for studying its biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Bioassays : Use enzyme inhibition assays (e.g., Michaelis-Menten kinetics) with UV-Vis or fluorometric detection. Include controls for phenolic auto-oxidation, which may confound results.
  • Computational Docking : Molecular docking (AutoDock Vina, Schrödinger) can predict binding modes to target enzymes. Validate with mutagenesis studies to confirm critical residues .
  • Data Interpretation : Apply statistical models (e.g., ANOVA) to differentiate between steric vs. electronic effects of the methyl and aminoethyl substituents .

Basic: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stress Testing : Perform accelerated degradation studies (pH 1–13, 25–60°C) with HPLC monitoring. Phenolic compounds often degrade via oxidation or hydrolysis; track formation of quinones or cleavage products.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under storage conditions. For example, the compound may exhibit first-order degradation kinetics in acidic environments .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., IC50_{50}, Ki) and account for variables like assay pH, solvent (DMSO vs. aqueous), and enzyme isoforms.
  • Methodological Cross-Validation : Replicate conflicting studies under identical conditions. For instance, discrepancies in IC50_{50} values may arise from differences in protein purity or buffer systems .
  • Theoretical Reconciliation : Apply QSAR (Quantitative Structure-Activity Relationship) models to identify structural descriptors (e.g., logP, H-bond donors) that correlate with observed variances .

Advanced: What environmental fate studies are applicable for assessing its biodegradation?

Methodological Answer:

  • Microbial Screening : Use Pseudomonas putida (NCIM 2102) or similar strains under optimized conditions (pH 7.5, 30°C, 138 rpm) . Monitor degradation via GC-MS or COD (Chemical Oxygen Demand) assays.
  • Metabolite Profiling : Identify intermediates (e.g., catechol derivatives) via LC-HRMS. Compare pathways to known phenol degradation mechanisms (e.g., meta-cleavage pathways) .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity of degradation byproducts .

Advanced: How can chiral chromatography resolve enantiomeric impurities in synthesis?

Methodological Answer:

  • HPLC Methods : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Optimize resolution by adjusting column temperature (20–40°C) and flow rates (0.5–1.5 mL/min).
  • Validation : Calculate enantiomeric excess (ee) via peak integration. Cross-validate with polarimetry or VCD (Vibrational Circular Dichroism) for absolute configuration confirmation .

Advanced: What computational tools predict its reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies. Focus on substituent effects (e.g., methyl groups as electron donors) on ring activation.
  • Hammett Plots : Correlate reaction rates (e.g., with amines) against σ+^+ values to quantify electronic effects of substituents .

Basic: What kinetic studies are needed to assess its antioxidant activity?

Methodological Answer:

  • DPPH/ABTS Assays : Measure radical scavenging activity at varying concentrations. Use pseudo-first-order kinetics to determine rate constants (kk).
  • Oxygen Radical Absorbance Capacity (ORAC) : Compare area-under-curve (AUC) values against Trolox standards. Account for phenolic auto-oxidation via blank corrections .

Advanced: What interdisciplinary approaches address gaps in its mechanistic toxicology?

Methodological Answer:

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify toxicity pathways (e.g., oxidative stress, mitochondrial dysfunction).
  • In Silico Toxicology : Use tools like ProTox-II to predict targets (e.g., cytochrome P450 inhibition) and validate with in vitro hepatocyte assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.